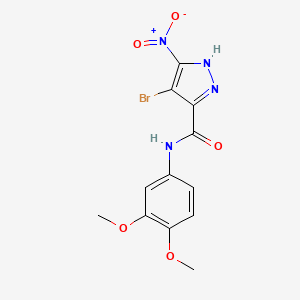![molecular formula C25H26N4O3S B10895849 3-[({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-4-methoxybenzaldehyde](/img/structure/B10895849.png)
3-[({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-4-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[({3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-4-METHOXYBENZALDEHYDE is a complex organic compound that features a pyrazole ring, a quinazoline moiety, and a methoxybenzaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-4-METHOXYBENZALDEHYDE typically involves multiple steps, starting with the preparation of the pyrazole and quinazoline intermediates. The pyrazole ring can be synthesized via the condensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions . The quinazoline moiety is often prepared through cyclization reactions involving anthranilic acid derivatives and amines . The final step involves the coupling of these intermediates with 4-methoxybenzaldehyde under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
3-[({3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-4-METHOXYBENZALDEHYDE can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
3-[({3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-4-METHOXYBENZALDEHYDE has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-[({3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-4-METHOXYBENZALDEHYDE involves its interaction with specific molecular targets and pathways. The compound’s pyrazole and quinazoline moieties are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-PROPANOL
- 3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANEHYDRAZIDE
- (S)-3-(3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL)-4-(®-3-(2-(5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-YL)ETHYL)PYRROLIDIN-1-YL)BUTANOIC ACID
Uniqueness
3-[({3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-4-METHOXYBENZALDEHYDE is unique due to its combination of a pyrazole ring, a quinazoline moiety, and a methoxybenzaldehyde group. This structural complexity provides it with distinct chemical and biological properties that are not commonly found in simpler compounds .
Propiedades
Fórmula molecular |
C25H26N4O3S |
|---|---|
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
3-[[3-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-oxoquinazolin-2-yl]sulfanylmethyl]-4-methoxybenzaldehyde |
InChI |
InChI=1S/C25H26N4O3S/c1-17-13-18(2)29(27-17)12-6-11-28-24(31)21-7-4-5-8-22(21)26-25(28)33-16-20-14-19(15-30)9-10-23(20)32-3/h4-5,7-10,13-15H,6,11-12,16H2,1-3H3 |
Clave InChI |
RDYYCUWONCXHKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1CCCN2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC(=C4)C=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10895767.png)

![4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol](/img/structure/B10895773.png)
![N-(4-fluorophenyl)-2-(2-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B10895779.png)
![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B10895780.png)

![(2E)-1-cyclopropyl-3-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}prop-2-en-1-one](/img/structure/B10895783.png)
![3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-YL]-1-adamantanecarboxamide](/img/structure/B10895787.png)
![Methyl 1-(2,3-dimethylphenyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10895790.png)
![4-[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10895792.png)
![methyl {2-chloro-6-methoxy-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B10895795.png)
![N~4~-[1-(2-Piperidinoethyl)-1H-1,3-benzimidazol-2-YL]isonicotinamide](/img/structure/B10895801.png)
![3-{[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10895809.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10895835.png)
